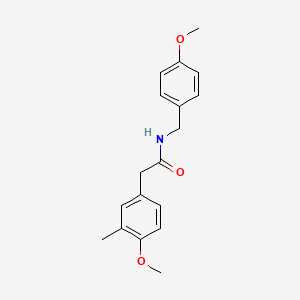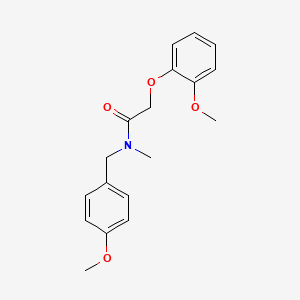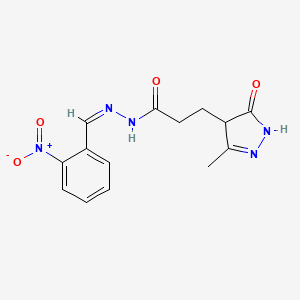![molecular formula C16H17ClN4O2 B5498962 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid, also known as CP-724,714, is a small molecule inhibitor that has been studied for its potential therapeutic use in cancer treatment. The compound belongs to the class of pyrimidinecarboxylic acids and has a molecular weight of 397.9 g/mol.
作用机制
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid binds to the ATP-binding site of the IGF-1R and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. The compound also induces the internalization and degradation of the IGF-1R, leading to a sustained inhibition of receptor activity.
Biochemical and Physiological Effects
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound also inhibits tumor growth in animal models of cancer. In addition, 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their efficacy.
实验室实验的优点和局限性
One advantage of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid is its specificity for the IGF-1R, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has limited solubility in water and requires the use of organic solvents for administration, which can complicate its use in laboratory experiments.
未来方向
1. Combination therapy: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Future research could focus on developing combination therapies that incorporate 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid to improve outcomes in cancer patients.
2. Biomarker identification: The response to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid varies among different types of cancer and individual patients. Future research could focus on identifying biomarkers that predict response to the compound, allowing for more personalized treatment approaches.
3. Alternative delivery methods: The use of organic solvents for administration of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can be problematic in clinical settings. Future research could focus on developing alternative delivery methods, such as nanoparticles or liposomes, to improve the solubility and bioavailability of the compound.
4. Resistance mechanisms: Resistance to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can develop over time in cancer cells. Future research could focus on identifying the molecular mechanisms underlying resistance and developing strategies to overcome it.
5. Clinical trials: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has shown promising results in preclinical studies, but clinical trials have been limited. Future research could focus on conducting larger-scale clinical trials to evaluate the safety and efficacy of the compound in cancer patients.
合成方法
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid involves the reaction of 4-chlorophenylpiperazine with 6-methyl-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the piperazine and pyrimidinecarboxylic acid moieties.
科学研究应用
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been extensively studied for its potential use as an anticancer agent. The compound inhibits the activity of the insulin-like growth factor 1 receptor (IGF-1R), which is overexpressed in many types of cancer cells and plays a critical role in cancer cell survival and proliferation. Inhibition of IGF-1R activity by 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-10-14(15(22)23)19-16(18-11)21-8-6-20(7-9-21)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVUZOUVANJWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)

![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)
![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)

![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)
![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)
